{1-[(Diethylamino)methyl]cyclopropyl}methanol
Description
{1-[(Diethylamino)methyl]cyclopropyl}methanol is a cyclopropane-containing tertiary alcohol with a diethylamino functional group attached via a methylene bridge. Cyclopropane rings are known to confer steric strain and unique reactivity, while the diethylamino group enhances solubility in polar solvents and may influence biological activity .
Properties
CAS No. |
1268038-64-7 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(diethylaminomethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-3-10(4-2)7-9(8-11)5-6-9/h11H,3-8H2,1-2H3 |
InChI Key |
OKDIVZDZOAXDQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1(CC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Diethylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Proper storage and handling of cyclopropylmethanol and diethylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[(Diethylamino)methyl]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield cyclopropyl aldehydes or ketones.
Reduction: Can produce various alcohol derivatives.
Substitution: Can result in a wide range of substituted cyclopropyl compounds.
Scientific Research Applications
{1-[(Diethylamino)methyl]cyclopropyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(Diethylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic processes.
Modulate Gene Expression: Influence the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino-Substituted Cyclopropanemethanol Derivatives
Key Observations :
- Alkylamino Substituents: The dimethylamino analog (C₇H₁₅NO) has a lower molecular weight and likely higher volatility compared to the diethylamino derivative.
- Heterocyclic Modifications: Bromopyridine-substituted analogs (e.g., [1-(5-bromopyridin-2-yl)cyclopropyl]methanol) introduce halogen-mediated electronic effects, which may enhance binding to biological targets but raise toxicity concerns .
Non-Amino Cyclopropanemethanol Derivatives
Key Observations :
- Alcohol Functionality: The primary alcohol (cyclopropanemethanol) has a lower boiling point (123–124°C) compared to diol derivatives (235–236°C), reflecting reduced hydrogen-bonding capacity .
- Steric Effects: The diethylamino group in the target compound likely reduces crystallinity compared to non-amino analogs, favoring liquid or amorphous states at room temperature.
Amino Alcohols Without Cyclopropane
Key Observations :
- Cyclopropane Impact: The cyclopropane ring in this compound introduces steric hindrance, likely reducing reactivity compared to linear diethylaminoethanol. This could improve metabolic stability in pharmaceutical applications .
Biological Activity
{1-[(Diethylamino)methyl]cyclopropyl}methanol, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities and therapeutic applications. This article examines the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Structure and Properties
- Molecular Formula : CHNO
- IUPAC Name : this compound
- SMILES Notation : CCN(CC)CC1(CC1)CO
The compound features a cyclopropyl ring, which contributes to its structural rigidity, and a diethylaminomethyl group that may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The diethylaminomethyl group can form hydrogen bonds and participate in electrostatic interactions, influencing binding affinity and specificity. Additionally, the cyclopropyl structure may stabilize conformations that are favorable for receptor binding .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been shown to modulate enzyme activity, impacting metabolic pathways.
- Receptor Binding : It may act as a ligand for certain receptors, potentially influencing signaling pathways involved in various physiological processes.
- Therapeutic Potential : Ongoing studies explore its use as a precursor in drug development, particularly in neuropharmacology and psychopharmacology.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
A study examining the effects of this compound on animal models indicated significant alterations in locomotor activity and neurotransmitter levels. The compound was administered at varying doses, revealing dose-dependent effects on behavior and neurochemical profiles. Notably, increased levels of serotonin (5-HT) were observed alongside changes in dopamine dynamics, suggesting potential applications in mood regulation therapies .
Table 2: Comparison with Analogous Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| {1-[(Dimethylamino)methyl]cyclopropyl}methanol | Dimethylamino group; similar cyclopropyl | Moderate receptor binding |
| {1-[(Diethylamino)methyl]cyclopropyl}ethanol | Ethanol instead of methanol | Lower CNS penetration |
The comparison highlights the unique properties of this compound due to its hydroxymethyl group, which may enhance its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {1-[(Diethylamino)methyl]cyclopropyl}methanol, and how can intermediates be characterized?
- Methodology :
- Cyclopropanation : Start with cyclopropane precursors such as cyclopropane-1,1-dicarboxylate diethyl ester (). Introduce the diethylamino group via nucleophilic substitution or reductive amination.
- Hydroxymethylation : Use hydroxymethylation strategies, as seen in analogues like tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate ( ), by oxidizing or reducing appropriate intermediates.
- Characterization : Employ H/C NMR to confirm cyclopropane ring integrity and substituent placement. Mass spectrometry (MS) and IR can validate functional groups (e.g., -OH, -N(CHCH)) .
Q. Which analytical techniques are critical for assessing purity and stability in different solvents?
- Methodology :
- HPLC with UV/Vis detection : Use methanol-based mobile phases (as in ) for solubility studies. Compare retention times against certified reference standards.
- Stability testing : Monitor degradation under varying pH (1–13), temperatures (4–60°C), and light exposure. Use accelerated stability protocols with LC-MS to identify breakdown products .
Q. How does the compound’s stability vary under experimental storage conditions?
- Methodology :
- Controlled storage : Store aliquots in amber vials at -20°C, 4°C, and room temperature. Assess stability monthly via NMR and HPLC.
- Degradation pathways : Cyclopropane ring strain may predispose it to ring-opening under acidic conditions. Compare with cyclopropyl methyl ketone derivatives ( ) to predict reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility or reactivity data?
- Methodology :
- Reproducibility checks : Replicate conflicting studies under standardized conditions (e.g., 25°C, inert atmosphere).
- Solvent screening : Test solubility in polar aprotic (DMF, DMSO) vs. nonpolar solvents (hexane), referencing cyclopropanol analogues ( ).
- Validation : Cross-validate results using orthogonal methods (e.g., Karl Fischer titration for water content) .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Methodology :
- Derivatization : Modify the diethylamino group (e.g., replace with pyrrolidine or Boc-protected amines) or cyclopropane substituents ( ).
- Assays : Test antimicrobial activity via MIC assays or enzyme inhibition studies. Compare with structurally related compounds like 1-(4-methylphenyl)ethanol () to identify key pharmacophores .
Q. What computational models predict interactions with biological targets?
- Methodology :
- Docking studies : Use InChI keys (e.g., KQSGRAMLNUKHIP for cyclopropyl-amine derivatives, ) in software like AutoDock.
- MD simulations : Simulate binding to receptors (e.g., GPCRs) over 100-ns trajectories to assess stability of the cyclopropane-diamine motif .
Q. How can biocatalytic synthesis improve yield and sustainability?
- Methodology :
- Enzyme screening : Test lipases or cytochrome P450s for stereoselective hydroxymethylation, inspired by D. carota cell catalysis ().
- Green solvents : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ionic liquids .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?
- Methodology :
- Kinetic studies : Monitor ring-opening rates under acidic/basic conditions via H NMR. Compare with cyclopropyl methyl ketone ( ).
- DFT calculations : Model transition states for ring-opening pathways using Gaussian software .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
